molecular formula C6H10Cl4O B14744557 1,1,2,2-Tetrachlorohexan-3-ol CAS No. 3266-32-8

1,1,2,2-Tetrachlorohexan-3-ol

Cat. No.: B14744557
CAS No.: 3266-32-8
M. Wt: 239.9 g/mol
InChI Key: PWDCLRNKEIRFHE-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachlorohexan-3-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a hexane backbone

Preparation Methods

The synthesis of 1,1,2,2-Tetrachlorohexan-3-ol typically involves the chlorination of hexane derivatives under controlled conditions One common method includes the reaction of hexane with chlorine gas in the presence of a catalyst such as iron(III) chloride

Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,1,2,2-Tetrachlorohexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanone derivatives, while reduction can produce hexane derivatives with fewer chlorine atoms.

Scientific Research Applications

1,1,2,2-Tetrachlorohexan-3-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrachlorohexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1,1,2,2-Tetrachlorohexan-3-ol can be compared with other chlorinated hexane derivatives such as 1,1,2,2-Tetrachloroethane and 1,1,2,3-Tetrachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms and functional groups. The unique combination of chlorine atoms and a hydroxyl group in this compound gives it distinct chemical properties and reactivity.

Similar compounds include:

  • 1,1,2,2-Tetrachloroethane
  • 1,1,2,3-Tetrachloropropane
  • 1,1,2,2-Tetrachlorobutane

These compounds can be used as references to understand the behavior and applications of this compound in various contexts.

Properties

CAS No.

3266-32-8

Molecular Formula

C6H10Cl4O

Molecular Weight

239.9 g/mol

IUPAC Name

1,1,2,2-tetrachlorohexan-3-ol

InChI

InChI=1S/C6H10Cl4O/c1-2-3-4(11)6(9,10)5(7)8/h4-5,11H,2-3H2,1H3

InChI Key

PWDCLRNKEIRFHE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(Cl)Cl)(Cl)Cl)O

Origin of Product

United States

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